
N-Butyl-3-sulfanylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Butyl-3-sulfanylpropanamide is an organic compound with the molecular formula C7H15NOS It is characterized by the presence of a butyl group attached to the nitrogen atom and a sulfanyl group attached to the third carbon of the propanamide chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-3-sulfanylpropanamide can be achieved through several methods. One common approach involves the reaction of butylamine with 3-chloropropanoyl chloride in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, where the amine group of butylamine attacks the carbonyl carbon of 3-chloropropanoyl chloride, resulting in the formation of the amide bond and the release of hydrochloric acid.
Another method involves the use of thiol-containing reagents. For instance, the reaction of butylamine with 3-mercaptopropanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) can yield this compound. This reaction proceeds through the formation of an intermediate ester, which then undergoes nucleophilic attack by the amine group to form the final product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the methods mentioned above. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and minimize by-products.
化学反应分析
Types of Reactions
N-Butyl-3-sulfanylpropanamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group of the amide can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in an appropriate solvent such as dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Substitution: Halides or alkoxides in the presence of a suitable base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
N-Butyl-3-sulfanylpropanamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules. Its functional groups allow for further chemical modifications.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of N-Butyl-3-sulfanylpropanamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The sulfanyl group can form disulfide bonds with cysteine residues in proteins, potentially altering their function. Additionally, the amide group can participate in hydrogen bonding, influencing the compound’s binding affinity to its targets.
相似化合物的比较
N-Butyl-3-sulfanylpropanamide can be compared with other similar compounds, such as:
N-Butyl-3-mercaptopropanamide: Similar structure but with a mercapto group instead of a sulfanyl group.
N-Butyl-3-hydroxypropanamide: Contains a hydroxy group instead of a sulfanyl group.
N-Butyl-3-aminopropanamide: Contains an amino group instead of a sulfanyl group.
These compounds share similar structural features but differ in their functional groups, which can significantly impact their chemical reactivity and biological activity
属性
CAS 编号 |
90105-74-1 |
|---|---|
分子式 |
C7H15NOS |
分子量 |
161.27 g/mol |
IUPAC 名称 |
N-butyl-3-sulfanylpropanamide |
InChI |
InChI=1S/C7H15NOS/c1-2-3-5-8-7(9)4-6-10/h10H,2-6H2,1H3,(H,8,9) |
InChI 键 |
GUOHFVWLMKWLKW-UHFFFAOYSA-N |
规范 SMILES |
CCCCNC(=O)CCS |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


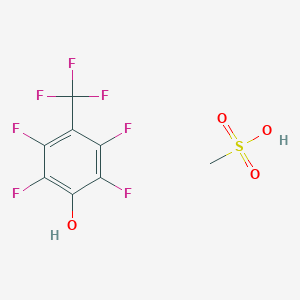

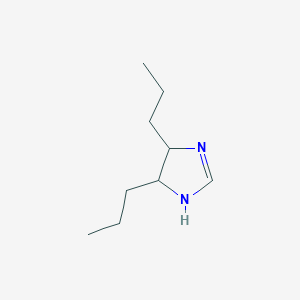
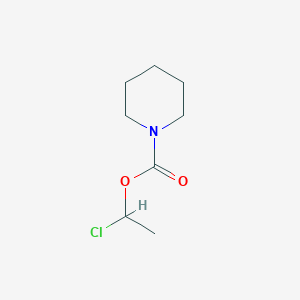
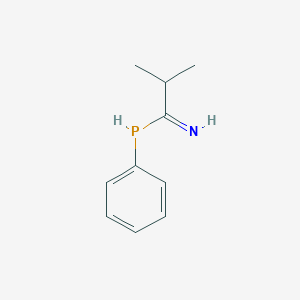
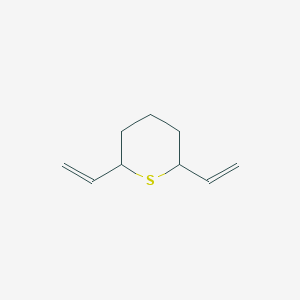
![N-[(Oxiran-2-yl)methyl]glycine](/img/structure/B14370088.png)
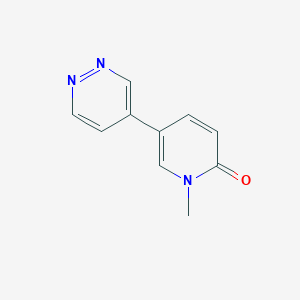
![N-[4-(5-Hydroxy-5-methylhexa-1,3-diyn-1-yl)naphthalen-1-yl]acetamide](/img/structure/B14370125.png)

![Trifluoro[2-(methylsulfanyl)ethyl]silane](/img/structure/B14370138.png)
![2-[(Furan-2-yl)methyl]naphthalen-1-ol](/img/structure/B14370142.png)


